molecular formula C5H13N B3029372 2-Aminopentane CAS No. 63493-28-7

2-Aminopentane

Cat. No.: B3029372
CAS No.: 63493-28-7
M. Wt: 87.16 g/mol
InChI Key: IGEIPFLJVCPEKU-UHFFFAOYSA-N
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Description

It is a colorless liquid with a pungent odor and is soluble in water and organic solvents such as ethanol and ether . This compound is used in various industrial applications, including the synthesis of other chemicals, pharmaceuticals, and as a component in certain chemical reactions.

Preparation Methods

2-Aminopentane can be synthesized through several methods. One common preparation method involves the reaction of pentane with ammonia gas. The specific steps are as follows :

  • Mix pentane and dichloromethane in proportion.
  • Add the mixture to the reaction vessel and introduce ammonia gas.
  • Conduct the reaction at an appropriate temperature and pressure.
  • Filter, distill, and purify the product to obtain high-purity this compound.

Chemical Reactions Analysis

2-Aminopentane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-Aminopentane can be compared with other similar compounds such as:

This compound is unique due to its specific structure and reactivity, making it suitable for particular applications in synthesis and research.

Properties

IUPAC Name

pentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H13N/c1-3-4-5(2)6/h5H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEIPFLJVCPEKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870715
Record name 2-Pentanamine
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Molecular Weight

87.16 g/mol
Source PubChem
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CAS No.

63493-28-7, 41444-43-3, 625-30-9
Record name 2-Pentanamine
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Record name sec-Pentylamine
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Record name 2-AMINOPENTANE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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